molecular formula C21H18FNO2 B2919536 N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide CAS No. 882079-68-7

N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide

Cat. No.: B2919536
CAS No.: 882079-68-7
M. Wt: 335.378
InChI Key: MZBSGXKLWQUYMR-UKTHLTGXSA-N
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Description

N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide is a synthetic acrylamide derivative featuring a fluorinated benzyl group and a methoxy-substituted naphthyl moiety. The fluorine atom at the para position of the benzyl group likely enhances metabolic stability, while the methoxy-naphthyl substituent may influence lipophilicity and binding affinity.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO2/c1-25-20-12-8-16(18-4-2-3-5-19(18)20)9-13-21(24)23-14-15-6-10-17(22)11-7-15/h2-13H,14H2,1H3,(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSGXKLWQUYMR-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide typically involves multiple steps, starting with the preparation of the core naphthyl structure. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction, followed by the acrylamide group's addition via an amidation reaction. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Its unique properties make it valuable in the creation of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide, highlighting substituent variations and their implications:

Compound Name/ID Substituents/Modifications Key Properties/Bioactivity Source Evidence
2412 () (Z)-3-(4-fluorophenyl)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propylacrylamide Mp: 199–200°C; IR: 3285 cm⁻¹ (amide), 1649 cm⁻¹ (C=O); synthesized in 93% yield
3312 () (Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide Chlorine substitution; potential enhanced reactivity due to Cl’s electronegativity
Compound 6 () 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Anti-neuroinflammatory activity in PC12 cells
Compound 2 () 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide IC₅₀ = 17.00 μM (anti-inflammatory, NO inhibition)
NFBTA () (E)-N-(4-fluorobenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Trimethoxy substitution; antitumor potential
E-13 () (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide Crystallographic data (R factor = 0.036)

Critical Analysis of Structural-Activity Relationships (SAR)

Fluorine Substitution: The 4-fluorobenzyl group in the target compound and NFBTA may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Methoxy Positioning : Para-methoxy groups (as in the target compound) favor hydrophobic interactions, while ortho-methoxy groups (e.g., E-13 ) may sterically hinder binding .

Amide Linker : The acrylamide backbone is conserved across analogs, enabling covalent interactions with cysteine residues in target proteins (e.g., kinases) .

Biological Activity

N-(4-fluorobenzyl)-3-(4-methoxy-1-naphthyl)acrylamide, identified by its CAS number 882079-68-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

  • Molecular Formula : C21H18FNO2
  • Molecular Weight : 335.37 g/mol
  • Boiling Point : 596.0 ± 50.0 °C (predicted)
  • Density : Approximately 1.0 g/cm³ (predicted)
  • pKa : 14.14 ± 0.46 (predicted)

The compound features a fluorobenzyl group and a methoxy-naphthyl moiety, which are essential for its biological activity.

The biological activity of this compound is thought to be influenced by its structural components, particularly the methoxy and naphthyl groups, which may enhance lipophilicity and receptor binding affinity. The acrylamide functional group is also known for its role in various pharmacological activities, including anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing methoxyphenyl groups have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells .

A study investigating the effects of related compounds demonstrated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics, indicating their potential as effective anticancer agents . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Activity

This compound may also possess antioxidant properties. Research has shown that similar naphthalene derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases . The antioxidant activity is often assessed using assays such as DPPH radical scavenging, where higher activity than standard antioxidants like ascorbic acid is noted .

Case Studies

  • Study on Cytotoxicity :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Method : MTT assay was performed on U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cell lines.
    • Results : The compound exhibited IC50 values indicating potent cytotoxicity, especially against U-87 cells.
  • Antioxidant Evaluation :
    • Objective : To assess the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed significant radical scavenging activity comparable to established antioxidants.

Comparative Analysis Table

Property/ActivityThis compoundRelated Compounds
Molecular Weight335.37 g/molVaries
Anticancer ActivityHigh potency against U-87 and MDA-MB-231Similar compounds show IC50 < 10 µM
Antioxidant ActivityComparable to ascorbic acidHigher activity observed in some derivatives
MechanismInduces apoptosis; inhibits proliferationVaries

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